

2,2-Dimethyl-3-heptanone CAS number lookup

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Compound of Interest

Compound Name: **2,2-Dimethyl-3-heptanone**

Cat. No.: **B099860**

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An In-depth Technical Guide to **2,2-Dimethyl-3-heptanone** for Researchers and Drug Development Professionals

Core Subject: 2,2-Dimethyl-3-heptanone

This technical guide provides comprehensive information on **2,2-Dimethyl-3-heptanone**, a ketone utilized as an intermediate in organic synthesis. Its applications can be found in the production of various chemicals, including flavoring agents and fragrances.[\[1\]](#) Within the pharmaceutical industry, its structure is suitable for the creation of more complex molecules.[\[1\]](#) This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow.

CAS Registry Number: 19078-97-8[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The physical, chemical, and spectral properties of **2,2-Dimethyl-3-heptanone** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈ O	[2][3][4][5]
Molecular Weight	142.24 g/mol	[2][4]
Boiling Point	164 °C at 735 Torr 170.6 °C at 760 mmHg	[1][6]
Density	0.816 g/cm ³ 0.823 g/cm ³ at 11 °C	[1][6]
IUPAC Name	2,2-dimethylheptan-3-one	[4]
InChI	InChI=1S/C9H18O/c1-5-6-7-8(10)9(2,3)4/h5-7H2,1-4H3	[2][3][4][5]
InChIKey	ZLMHETMAEHQFHK-UHFFFAOYSA-N	[2][3][4][5]
SMILES	CCCCC(=O)C(C)(C)C	[4]
Kovats Retention Index	Standard non-polar: 963, 964.7, 965 Semi-standard non-polar: 959, 967	[4]
Spectral Data	Mass, IR, ¹ H NMR, and ¹³ C NMR spectra are available.	[2][3][4]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of **2,2-Dimethyl-3-heptanone**. This procedure is based on established organic chemistry principles, such as the Grignard reaction followed by oxidation, a common method for preparing ketones. [7][8]

Synthesis of 2,2-Dimethyl-3-heptanone via Grignard Reagent and Oxidation

This two-step synthesis involves the preparation of 2,2-dimethyl-3-heptanol from pivalaldehyde and a butylmagnesium halide Grignard reagent, followed by the oxidation of the resulting

secondary alcohol to the target ketone.

Step 1: Synthesis of 2,2-Dimethyl-3-heptanol (Grignard Reaction)

- Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a 100 mL pressure-equalizing dropping funnel. The entire apparatus must be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
- Grignard Reagent Formation: To the flask, add magnesium turnings (e.g., 2.9 g, 0.12 mol) and 30 mL of anhydrous diethyl ether.
- In the dropping funnel, place a solution of 1-bromobutane (e.g., 13.7 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.
- Add a small portion (approx. 5-10 mL) of the 1-bromobutane solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by cloudiness and gentle refluxing), a crystal of iodine or a few drops of 1,2-dibromoethane may be added as an initiator.
- Once the reaction begins, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the butylmagnesium bromide reagent.
- Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath.
- Prepare a solution of pivalaldehyde (2,2-dimethylpropanal) (e.g., 8.6 g, 0.10 mol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
- Add the pivalaldehyde solution dropwise to the cold, stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
- Quenching and Workup: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

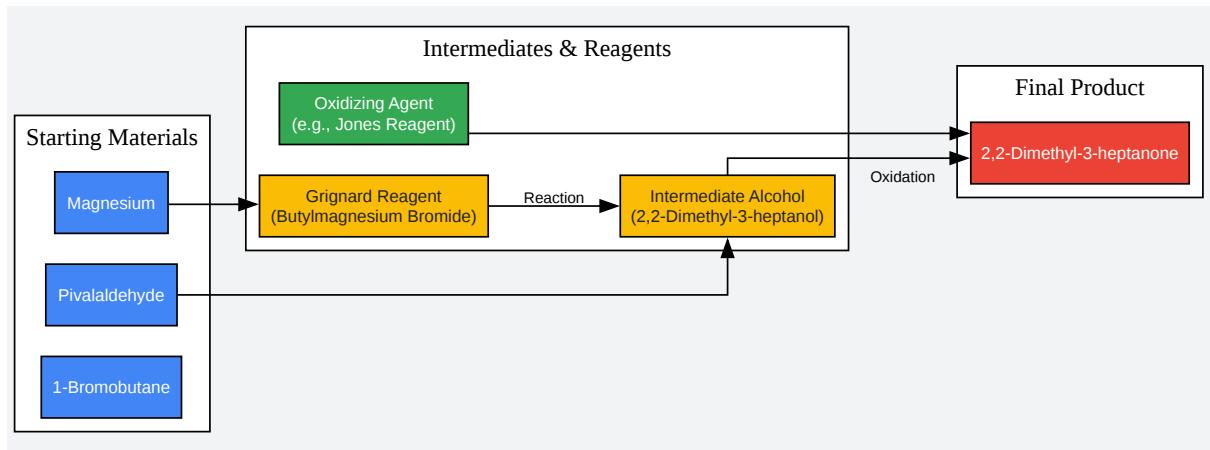
- Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of cold saturated aqueous ammonium chloride (NH_4Cl) solution.
- Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of diethyl ether.
- Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and remove the solvent by rotary evaporation to yield crude 2,2-dimethyl-3-heptanol.

Step 2: Oxidation to **2,2-Dimethyl-3-heptanone**

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude 2,2-dimethyl-3-heptanol from the previous step in 100 mL of a suitable solvent like acetone or dichloromethane.
- Oxidation: Cool the solution in an ice bath. Prepare an oxidizing agent solution, such as Jones reagent (chromic acid in acetone), and add it dropwise to the stirred alcohol solution. The persistence of a reddish-brown color indicates that the oxidation is complete.
- Workup and Purification: Quench the excess oxidizing agent by adding a small amount of isopropanol until the color turns green.
- Remove the solvent by rotary evaporation. Add 100 mL of water to the residue and extract the product with three 40 mL portions of diethyl ether.
- Combine the organic extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO_3) solution and 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate using a rotary evaporator.
- The crude **2,2-Dimethyl-3-heptanone** can be purified by fractional distillation under atmospheric or reduced pressure to yield the final product.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **2,2-Dimethyl-3-heptanone**.



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Caption: Synthesis workflow for **2,2-Dimethyl-3-heptanone**.

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